molecular formula C17H19N3O3 B14956987 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14956987
M. Wt: 313.35 g/mol
InChI Key: SXZKDOGCDFNYQY-UHFFFAOYSA-N
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Description

5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a pyrazole ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring through cyclization reactions. Subsequent steps involve the introduction of the pyrazole ring and the oxolane moiety through various condensation and substitution reactions. The reaction conditions may vary, but they generally require controlled temperatures, specific catalysts, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anti-cancer, or anti-viral agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-PROPANAMINE: Another benzofuran derivative with different functional groups.

    5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PENTANOIC ACID: A compound with a similar benzofuran core but different side chains.

Uniqueness

What sets 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of the benzofuran, pyrazole, and oxolane moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H19N3O3/c21-17(18-10-13-2-1-6-22-13)15-9-14(19-20-15)11-3-4-16-12(8-11)5-7-23-16/h3-4,8-9,13H,1-2,5-7,10H2,(H,18,21)(H,19,20)

InChI Key

SXZKDOGCDFNYQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4

Origin of Product

United States

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